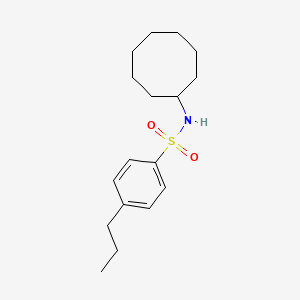

N-cyclooctyl-4-propylbenzenesulfonamide

Beschreibung

N-Cyclooctyl-4-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a propyl group at the para position and a cyclooctylamine group attached to the sulfonamide nitrogen. This structural configuration confers unique physicochemical and biological properties, including enhanced lipophilicity and steric bulk due to the cyclooctyl moiety.

Eigenschaften

Molekularformel |

C17H27NO2S |

|---|---|

Molekulargewicht |

309.5 g/mol |

IUPAC-Name |

N-cyclooctyl-4-propylbenzenesulfonamide |

InChI |

InChI=1S/C17H27NO2S/c1-2-8-15-11-13-17(14-12-15)21(19,20)18-16-9-6-4-3-5-7-10-16/h11-14,16,18H,2-10H2,1H3 |

InChI-Schlüssel |

HJHXDRVHCLLIQA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE typically involves the reaction of cyclooctylamine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to enhance yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Cyclooctyl-4-propylbenzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfonderivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.

Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Sulfonamid-Stickstoff durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfonderivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-Cyclooctyl-4-propylbenzolsulfonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung neuer Sulfonamid-basierter Medikamente.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Die Forschung konzentriert sich darauf, sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich bakterieller Infektionen und entzündlicher Erkrankungen, zu erforschen.

Industrie: Es wird bei der Entwicklung von Spezialchemikalien und -materialien verwendet, insbesondere in der Pharma- und Agrochemieindustrie.

5. Wirkmechanismus

Der Wirkmechanismus von N-Cyclooctyl-4-propylbenzolsulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Sulfonamide hemmen typischerweise das Enzym Dihydropteroatsynthase, das an der Synthese von Folsäure in Bakterien beteiligt ist. Durch die Hemmung dieses Enzyms verhindert die Verbindung die Synthese von Folsäure durch die Bakterien, die für deren Wachstum und Vermehrung unerlässlich ist. Dies führt zur bakteriostatischen Wirkung der Verbindung.

Wirkmechanismus

The mechanism of action of N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, as a carbonic anhydrase inhibitor, it prevents the conversion of carbon dioxide to bicarbonate, which is crucial in regulating pH and fluid balance in the body.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Key Observations:

Cycloalkyl Substituent Effects :

- The cyclooctyl group in the target compound introduces significant steric bulk compared to smaller cycloalkyl groups (e.g., cyclopentyl, cyclohexyl). This may reduce binding affinity to certain targets but improve membrane permeability .

- Cyclopentyl-containing analogs (e.g., 5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide) exhibit higher binding affinity than cyclohexyl derivatives, suggesting that intermediate ring sizes optimize target interactions .

Electron-withdrawing groups (e.g., nitro in N-cyclopropyl-4-nitrobenzenesulfonamide) enhance reactivity, making such compounds more suitable for covalent binding or metabolic transformations .

Biological Activity Trends :

- Sulfonamides with dual substituents (e.g., chloro and methoxy in ) often exhibit multi-target activities (e.g., anti-inflammatory and analgesic). The target compound’s propyl and cyclooctyl groups may similarly enable dual functionality .

- Cycloalkyl groups influence pharmacokinetics; for instance, cyclooctyl’s hydrophobicity may prolong half-life but require formulation optimization for delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.